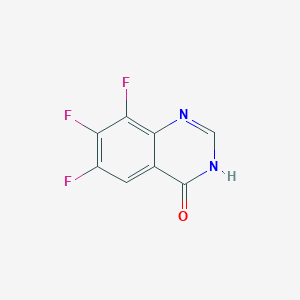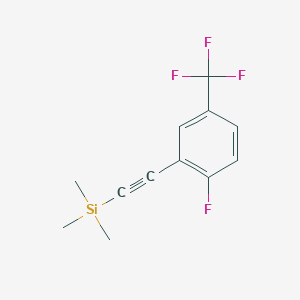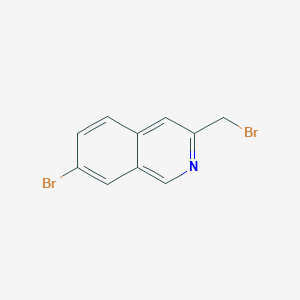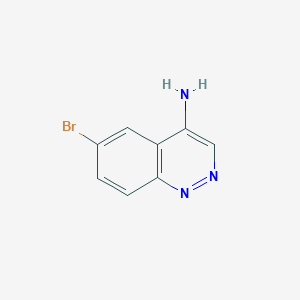
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C18H14BrFO3. This compound is characterized by the presence of an allyl ester group, a bromine atom, and a fluorobenzyl ether moiety attached to a benzoate core. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate typically involves a multi-step process:
Bromination: The starting material, 4-hydroxybenzoic acid, undergoes bromination to introduce the bromine atom at the 3-position.
Etherification: The brominated intermediate is then reacted with 3-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to form the 3-fluorobenzyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate: Similar structure but with an ethoxy group instead of a hydroxyl group.
3-Bromo-4-(3-fluoro-benzyloxy)-benzoic acid allyl ester: Similar structure but with variations in the ester group.
Uniqueness
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized research applications, particularly in the synthesis of novel compounds and the exploration of new pharmacological agents .
Propiedades
Fórmula molecular |
C17H14BrFO3 |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
prop-2-enyl 3-bromo-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H14BrFO3/c1-2-8-21-17(20)13-6-7-16(15(18)10-13)22-11-12-4-3-5-14(19)9-12/h2-7,9-10H,1,8,11H2 |
Clave InChI |
JCGDLKGXXKTENB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)


![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)
![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)



![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)



